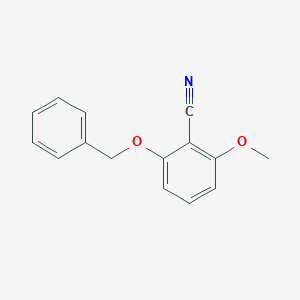

2-(Benzyloxy)-6-methoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

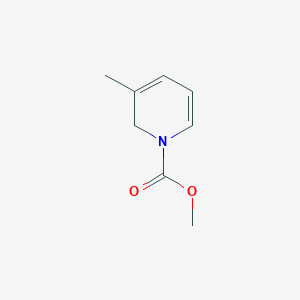

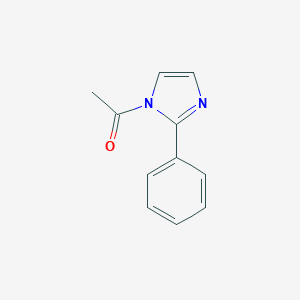

2-(Benzyloxy)-6-methoxybenzonitrile belongs to a class of organic compounds known for their complex molecular structure that includes a benzonitrile moiety, an ether group (benzyloxy), and a methoxy group. These functional groups contribute to the compound's reactivity and potential applications in organic synthesis, material science, and possibly as intermediates in pharmaceuticals, excluding any direct drug use or dosage considerations.

Synthesis Analysis

The synthesis of related benzonitriles often involves reactions like nitrosation and sequential C-C bond cleavage, as seen in the synthesis of 2-aminobenzonitriles from 2-arylindoles using tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed reactions (Chen et al., 2018). This highlights a method of introducing nitrile groups into aromatic compounds, which could be adapted for synthesizing 2-(Benzyloxy)-6-methoxybenzonitrile by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often elucidated using X-ray crystallography, providing detailed information about bond lengths, angles, and overall molecular conformation. For example, the crystal structure of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H‐benzo[6,7]cyclohepta[1,2‐b]pyridine‐3‐carbonitrile derivatives has been determined, offering insights into the spatial arrangement of similar compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Reactions involving methoxy- and benzonitrile groups include oxidation processes where methoxybenzenes are oxidized to p-benzoquinones, showcasing the reactivity of the methoxy group in the presence of oxidizing agents (Orita et al., 1989). Such reactions are pivotal in understanding the chemical behavior and transformation possibilities of 2-(Benzyloxy)-6-methoxybenzonitrile.

Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Reaction Mechanisms:

- 2-(Benzyloxy)-6-methoxybenzonitrile is utilized in organic synthesis, particularly in reactions involving potassium cyanide. Takahashi and Otomasu (1970) investigated the reaction of 6-nitroquinoxalines with potassium cyanide, resulting in compounds like 2, 3-disubstituted 6-alkoxyquinoxaline-5-carbonitriles, which are structurally similar to 2-(Benzyloxy)-6-methoxybenzonitrile (Takahashi & Otomasu, 1970).

- Additionally, Cao et al. (2019) explored the electro-oxidation cyanation of p-methoxybenzyl alcohol to aryl nitriles, which is relevant to the synthesis of compounds like 2-(Benzyloxy)-6-methoxybenzonitrile (Cao et al., 2019).

2. Oxidation and Chemical Transformation Studies:

- Orita et al. (1989) examined the oxidation of methoxybenzenes to quinones and phenols, providing insights into the chemical behavior of methoxybenzonitriles under oxidative conditions (Orita et al., 1989).

- Chen et al. (2018) demonstrated the synthesis of 2-aminobenzonitriles from 2-arylindoles, including methods that could be applicable to derivatives of 2-(Benzyloxy)-6-methoxybenzonitrile (Chen et al., 2018).

3. Novel Synthesis and Catalytic Applications:

- Ren et al. (2012) developed a method for the selective para-cyanation of alkoxy- and benzyloxy-substituted benzenes, which is directly relevant to the synthesis and modification of 2-(Benzyloxy)-6-methoxybenzonitrile (Ren et al., 2012).

- Verma et al. (2015) researched 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors, showing the potential of benzonitrile derivatives in industrial applications (Verma et al., 2015).

4. Spectroscopy and Structural Analysis:

- Zhao et al. (2019) conducted a study on 2-methoxybenzonitrile using two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy, providing detailed insights into the electronic structure and properties of similar compounds (Zhao et al., 2019).

Wirkmechanismus

Target of Action

It’s worth noting that benzyloxy compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation, suggesting that the compound might interact with carbon-containing targets .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of the compound with a transition metal catalyst, such as palladium . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-6-phenylmethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODCSAPOJQTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333963 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-6-methoxybenzonitrile | |

CAS RN |

167832-66-8 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)